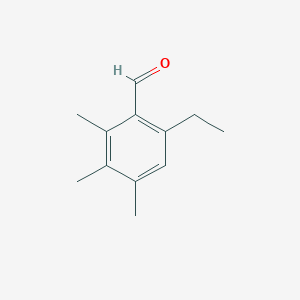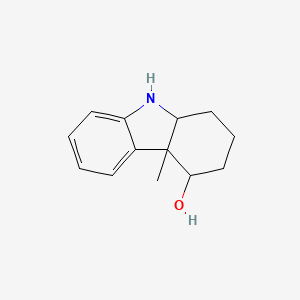
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL is a chemical compound with a molecular weight of 187.28 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For instance, palladium-catalyzed asymmetric hydrogenation is a known method for preparing such compounds . Industrial production methods may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its interaction with biological targets. In industry, it can be used in the development of new materials, including fluorescent dyes and organic semiconductors .
Mechanism of Action
The mechanism of action of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an electron donor in redox reactions, influencing the activity of redox-sensitive proteins .
Comparison with Similar Compounds
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL can be compared with other similar compounds, such as 1-(4A-Methyl-1,2,3,4,4A,9A-hexahydro-carbazol-9-yl)-ethanone and 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole These compounds share a similar core structure but differ in their functional groups and chemical properties
Properties
CAS No. |
89650-59-9 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4a-methyl-1,2,3,4,9,9a-hexahydrocarbazol-4-ol |
InChI |
InChI=1S/C13H17NO/c1-13-9-5-2-3-6-10(9)14-11(13)7-4-8-12(13)15/h2-3,5-6,11-12,14-15H,4,7-8H2,1H3 |
InChI Key |
KSXGJLSMIIXFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CCCC1O)NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


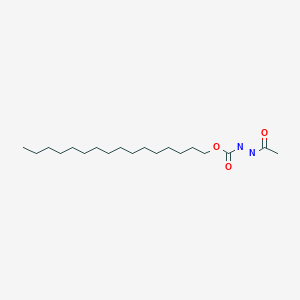
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
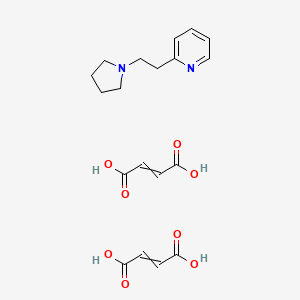
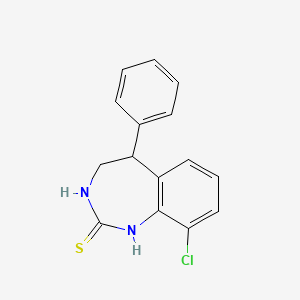
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
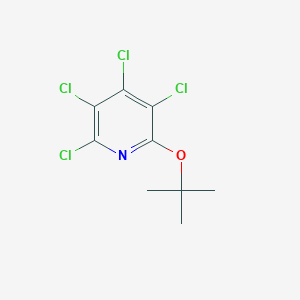
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
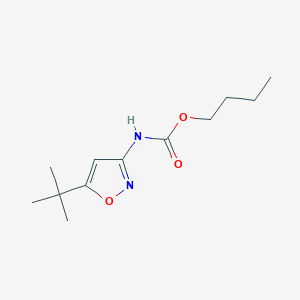
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
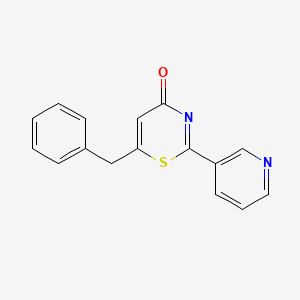
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)
